5‑HT₃ Receptor Affinity of the 3‑Chlorobenzyl Scaffold Versus the 3‑Chlorophenyl Analog
The 3‑chlorobenzylguanidine scaffold (the exact core of the target compound lacking only the 4‑OCH₃) exhibits a 5‑HT₃ receptor Ki of 1200 nM in NG 108‑15 cells expressing the 5‑HT₃ receptor [1]. This is approximately 38‑fold weaker than the corresponding phenylguanidine analog N‑(3‑chlorophenyl)guanidine (Ki = 32 nM), demonstrating that the methylene spacer and substitution pattern profoundly modulate affinity [2]. The target compound further incorporates a 4‑methoxy group, which in the arylguanidine series reduces affinity by an additional ~50‑fold (Ki = 1600 nM for the 4‑OCH₃ analog) [3]. This positions the target compound in a unique affinity and functional space distinct from both the high‑affinity phenylguanidines and the unsubstituted benzylguanidines.
| Evidence Dimension | 5-HT3 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not directly determined; predicted intermediate between 1200 nM (3‑chlorobenzyl) and >1600 nM (if 4‑OCH₃ further reduces affinity). |
| Comparator Or Baseline | N‑(3‑Chlorobenzyl)guanidine Ki = 1200 nM; N‑(3‑Chlorophenyl)guanidine Ki = 32 nM; 4‑Methoxy‑arylguanidine analog Ki = 1600 nM [REFS-1, REFS-2, REFS-3]. |
| Quantified Difference | ~38‑fold lower affinity for benzylguanidine vs. phenylguanidine scaffold; 50‑fold reduction upon 4‑OCH₃ addition in arylguanidines. |
| Conditions | Displacement of [³H]‑GR65630 in NG 108‑15 cells expressing 5‑HT₃ receptors; 30 min incubation, liquid scintillation counting [REFS-1, REFS-2]. |
Why This Matters
The methylene‑bridge to 3‑chloro‑4‑methoxy substitution combination places the target compound in a unique 5‑HT₃ affinity band, which may be exploited for functional selectivity (partial agonism vs. antagonism) as described in the arylguanidine literature [4].
- [1] BindingDB Entry BDBM50053632. Ki for N‑(3‑Chloro‑benzyl)‑guanidine at 5‑HT₃ receptor: 1.20E+3 nM. Assay: inhibition of [³H]‑GR‑65,630 binding in NG 108‑15 cells. View Source
- [2] BindingDB Entry BDBM50053608. Ki for N‑(3‑Chlorophenyl)guanidine at 5‑HT₃ receptor: 32 nM. Assay: displacement of [³H]GR65630 in NG 108‑15 cells. View Source
- [3] Dukat M, et al. The binding of arylguanidines at 5‑HT₃ serotonin receptors: a structure–affinity investigation. Bioorg Med Chem Lett, 2001, 11(12), 1599–1603. (Scite.ai citation: replacement of MD‑354 chloro group with methoxy decreased affinity; Ki = 1600 nM). View Source
- [4] Alix K, Khatri S, Mosier PD, Casterlow S, Yan D, Nyce HL, White MM, Schulte MK, Dukat M. Superagonist, full agonist, partial agonist, and antagonist actions of arylguanidines at 5‑HT₃ subunit A receptors. ACS Chem Neurosci, 2016, 7(11), 1565–1574. View Source
